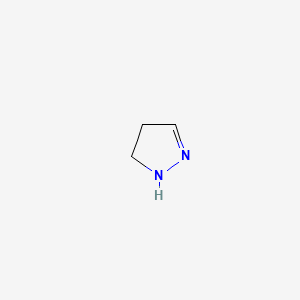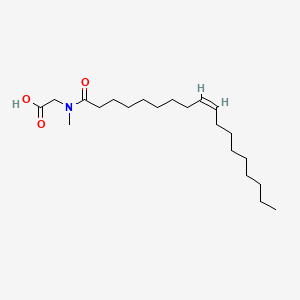
Oleoyl sarcosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoyl sarcosine, also known as N-Oleoylsarcosine or Sarkosyl O, is an amphiphilic oleic acid derivative with a sarcosine head group (N-methylglycine). It is used as a water-in-oil emulsifier and corrosion inhibitor .
Molecular Structure Analysis
The molecular formula of N-Oleoylsarcosine is C21H39NO3 . The structure includes a long hydrocarbon chain derived from oleic acid, attached to a sarcosine (N-methylglycine) head group .Physical and Chemical Properties Analysis
N-Oleoylsarcosine is a clear, yellow to brown, viscous liquid. It is sparsely soluble in water and acts acidic. As a long-chain N-acylamino acid, the surfactant is soluble in many organic solvents and in mineral oil. In alkaline conditions, it dissolves well in water . It is also stable and easily oxidized .Aplicaciones Científicas De Investigación
Interaction with Apatite Surfaces
Oleoyl sarcosine has been studied for its interactions with apatite surfaces, a topic of interest in materials science and mineral processing. Quantum chemical methods revealed that it can form bidentate or tridentate structures with Ca2+ ions on apatite surfaces, influencing the interaction energies based on the modification of its functional group (Gordeijev & Hirva, 1999).
Rust Inhibition in Petroleum Products
This compound has been identified as an effective oil-soluble rust inhibitor. Laboratory studies have shown its efficacy in preventing rust in various petroleum products like gasoline, mineral oil, and silicone lubricants. This makes it valuable in the field of industrial corrosion protection (Pines & SpivackJohn, 1957).
Synthesis and Productivity
The synthesis process of sodium this compound and its productivity have been explored, providing insights into its chemical production and purification methods. This research is significant for the chemical manufacturing industry (Zhang Ting-you, 2004).
Detergent Applications
This compound finds applications in the detergent industry, particularly in cosmetics, due to its skin tolerability, foam power, and ecotoxicological compatibility. Its use in household and industrial cleaning products has been explored, focusing on physical-chemical parameters and surfactant properties (Bigotti et al., 2005).
Flotation Separation Processes
In mineral processing, this compound acid has been used to separate wolframite from quartz through flotation. This highlights its role in enhancing the efficiency of mineral separation processes (Luo Xianping et al., 2016).
Corrosion Protection
Research has demonstrated the effectiveness of this compound derivatives in protecting low-carbon steel CR4 against corrosion in salt water. This application is particularly relevant for sustainable steel protection (Kaskah et al., 2019).
Lubrication Optimization
This compound has been studied for its role in improving the lubrication of PEEK-steel contacts, a critical aspect in tribology. Its ability to absorb strongly on materials and affect tribological properties is of interest in the development of advanced lubricants (Tatsumi et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Fatty acid collectors like N-Oleoylsarcosine will continue to be the main collectors used in scheelite flotation due to their low cost and strong collecting ability . New collectors with high selectivity, such as metal complex collectors, new chelate collectors, and new environmental collectors, will become a new research hotspot in the future due to their good selectivity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Oleoyl sarcosine can be achieved through the reaction of oleic acid with sarcosine in the presence of a coupling agent.", "Starting Materials": [ "Oleic acid", "Sarcosine", "Coupling agent (e.g. N,N'-dicyclohexylcarbodiimide)" ], "Reaction": [ "Dissolve sarcosine in a suitable solvent (e.g. DMF) and add the coupling agent.", "Add oleic acid to the reaction mixture and stir at room temperature for several hours.", "Purify the product by precipitation or column chromatography.", "Characterize the product by NMR, IR, and mass spectrometry." ] } | |
Número CAS |
16693-85-9 |
Fórmula molecular |
C21H39NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-[methyl(octadec-9-enoyl)amino]acetic acid |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25) |
Clave InChI |
DIOYAVUHUXAUPX-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-azaniumylpropanoate](/img/structure/B7820429.png)
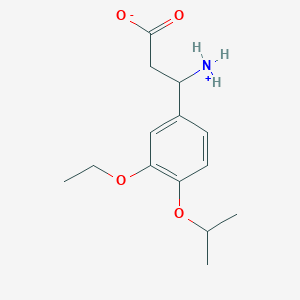
![7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B7820441.png)
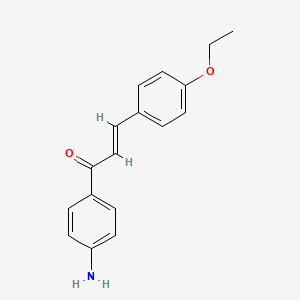
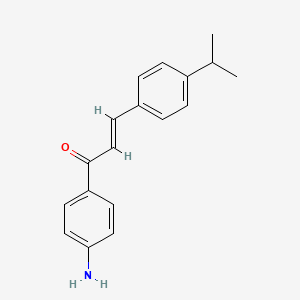
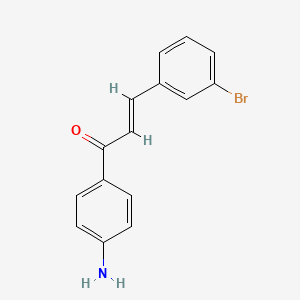
![2,2-dimethyl-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclopropanecarboxylic acid](/img/structure/B7820469.png)
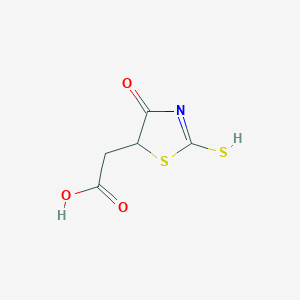
![{(3S,4R)-4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol hydrochloride](/img/structure/B7820480.png)
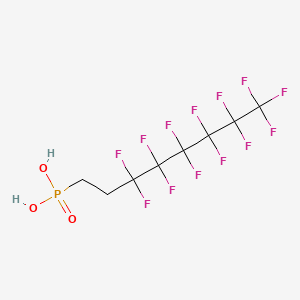
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B7820496.png)

